2-Bromo-5-propylthiophene
Overview
Description
2-Bromo-5-propylthiophene is an organobromine compound with the molecular formula C7H9BrS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-5-propylthiophene can be synthesized through several methods. One common approach involves the bromination of 5-propylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, often at room temperature, to ensure selective bromination at the 2-position of the thiophene ring.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-propylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through reactions such as Suzuki-Miyaura coupling, where palladium catalysts and boronic acids are used.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in an aqueous or organic solvent.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of various substituted thiophenes.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of 5-propylthiophene.
Scientific Research Applications
2-Bromo-5-propylthiophene has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: Employed in the development of conductive polymers and materials with unique electronic properties.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex thiophene derivatives with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-Bromo-5-propylthiophene in various applications depends on its chemical reactivity. In organic electronics, its ability to participate in coupling reactions and form conjugated systems is crucial. The bromine atom facilitates these reactions by acting as a leaving group, allowing the formation of new carbon-carbon bonds. The thiophene ring’s aromaticity and electron-rich nature contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
2-Bromo-5-methylthiophene: Similar in structure but with a methyl group instead of a propyl group.
2-Bromo-3-hexylthiophene: Contains a longer alkyl chain, affecting its solubility and electronic properties.
2-Bromo-5-phenylthiophene: Features a phenyl group, which can influence the compound’s reactivity and applications.
Uniqueness: 2-Bromo-5-propylthiophene is unique due to its specific alkyl substitution, which balances solubility and electronic properties, making it suitable for various applications in organic electronics and materials science.
Properties
IUPAC Name |
2-bromo-5-propylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrS/c1-2-3-6-4-5-7(8)9-6/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMSRFANKVHIEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618241 | |
Record name | 2-Bromo-5-propylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172319-75-4 | |
Record name | 2-Bromo-5-propylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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